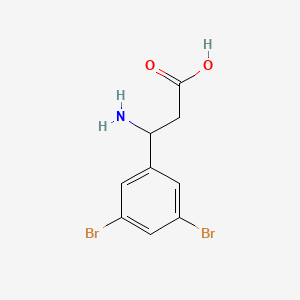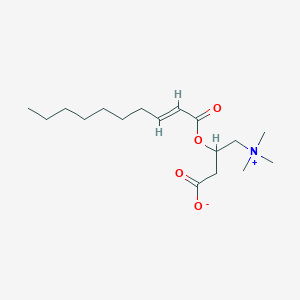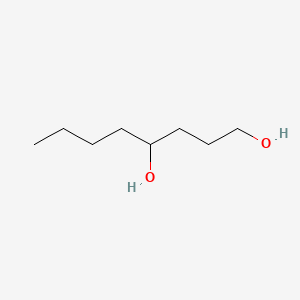![molecular formula C8H14O3 B12102825 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate, with the chemical formula C8H14O3, is a fascinating compound Its structure features a cyclobutane ring with a hydroxymethyl group and an acetate moiety attached
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.
Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Analyse Des Réactions Chimiques
Reactivity: [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Ring-opening: The cyclobutane ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the acetate group.
Major Products: The specific products depend on the reaction conditions and reagents used. For example:
- Oxidation: Ketones or carboxylic acids.
- Reduction: Cyclobutyl alcohol.
- Substitution: Various derivatives with modified functional groups.
Applications De Recherche Scientifique
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug design or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to its cyclobutane ring and hydroxymethyl group, similar compounds include cyclobutane derivatives and acetate-containing molecules.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
ULMCYJQQTKKLOY-JGVFFNPUSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1CC[C@H]1CO |
SMILES canonique |
CC(=O)OCC1CCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)



![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)




![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
